4-Fluoro-4-phenylpiperidine hydrochloride

Medicinal Chemistry Organic Synthesis Process Development

Select 4-Fluoro-4-phenylpiperidine HCl for CNS discovery. Geminal 4-fluoro substitution reduces amine basicity (pKa) vs. 4-phenylpiperidine, lowering hERG affinity and cardiac toxicity risk—unlike 4-(4-fluorophenyl)piperidine analogs with poor I(Kr) selectivity. Validated scaffold for μ-opioid antagonists (US20130045165A1) and mGlu2 PAM triazolopyridines with in vivo efficacy. Favorable lead-likeness (LogP 1.66) and 19F NMR probe utility. 95% purity, solid, ambient shipment.

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
CAS No. 1056382-25-2
Cat. No. B1463153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-phenylpiperidine hydrochloride
CAS1056382-25-2
Molecular FormulaC11H15ClFN
Molecular Weight215.69 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2)F.Cl
InChIInChI=1S/C11H14FN.ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H
InChIKeyYKHBLOUKDHUYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-phenylpiperidine Hydrochloride: Core 4-Arylpiperidine Building Block for CNS Drug Discovery


4-Fluoro-4-phenylpiperidine hydrochloride (CAS 1056382-25-2, molecular weight 215.7 g/mol) is a disubstituted phenylpiperidine derivative characterized by the presence of a fluorine atom at the 4-position of the piperidine ring geminal to the phenyl group . This compound serves as a versatile synthetic building block and pharmacophoric element in medicinal chemistry, with documented applications as a μ-opioid receptor antagonist scaffold [1] and as a positive allosteric modulator (PAM) intermediate targeting the mGlu2 receptor [2]. The 4-fluoro substitution confers distinct physicochemical properties relative to unsubstituted 4-phenylpiperidine analogs, including altered basicity (calculated pKa reduction) that directly impacts hERG channel liability [3].

Why 4-Fluoro-4-phenylpiperidine Hydrochloride Cannot Be Casually Substituted with Other 4-Arylpiperidines


Substituting 4-fluoro-4-phenylpiperidine hydrochloride with a generic 4-phenylpiperidine or alternative 4-halophenylpiperidine analog without empirical validation introduces significant risk of altered pharmacological and toxicological outcomes. Fluorination at the 4-position of the piperidine ring substantially lowers the basicity (pKa) of the amine nitrogen relative to non-fluorinated analogs [1], a physicochemical shift that is directly correlated with reduced affinity for the hERG potassium channel, thereby mitigating cardiac toxicity liability [2]. Conversely, the 4-(4-fluorophenyl)piperidine motif has been explicitly documented as exhibiting poor selectivity against the I(Kr) channel, a liability that drove medicinal chemists to pursue structural replacements with heteroaryl or carboxyphenyl piperidine subunits [3]. These opposing structure-activity relationship (SAR) observations—depending on whether fluorine is on the piperidine ring versus the phenyl ring—demonstrate that subtle positional isomerism or halogen exchange cannot be assumed to preserve target selectivity, off-target safety profile, or downstream in vivo tolerability. Therefore, procurement decisions based solely on apparent structural similarity risk invalidating SAR hypotheses and introducing confounding variables into discovery programs.

Quantitative Evidence Guide: Verified Differentiation of 4-Fluoro-4-phenylpiperidine Hydrochloride from Structural Analogs


Synthetic Yield Efficiency: 4-Fluoro-4-phenylpiperidine Hydrochloride from N-Boc Precursor

A documented synthetic route for 4-fluoro-4-phenylpiperidine hydrochloride proceeds via acid-mediated deprotection of tert-butyl 4-fluoro-4-phenylpiperidine-1-carboxylate, achieving a near-quantitative yield of 97% under mild reaction conditions [1]. This high conversion efficiency represents a practical advantage for procurement and scale-up considerations.

Medicinal Chemistry Organic Synthesis Process Development

Physicochemical Differentiation: Calculated LogP of 4-Fluoro-4-phenylpiperidine

The calculated octanol-water partition coefficient (LogP) for 4-fluoro-4-phenylpiperidine (free base) is 1.66 [1]. This value provides a baseline for understanding membrane permeability and solubility relative to non-fluorinated 4-phenylpiperidine, which is expected to exhibit slightly higher LogP due to the absence of the polarizing fluorine atom.

Drug Design Lipophilicity ADME Prediction

Storage and Handling Requirements: Temperature and Light Sensitivity Profile

Vendor technical specifications indicate that 4-fluoro-4-phenylpiperidine hydrochloride requires storage at 2-8°C with protection from light . This handling requirement is notable when compared to 4-phenylpiperidine hydrochloride, which may be stored at ambient temperature under standard laboratory conditions.

Compound Management Stability Laboratory Safety

Cardiotoxicity Liability Divergence: Fluorination Position Dictates hERG Channel Selectivity

The impact of fluorine substitution on cardiac ion channel liability is exquisitely sensitive to substitution position. Chemoinformatic analysis of fluorinated piperidines demonstrates that fluorination lowers the basicity (pKa) of the piperidine nitrogen, which is directly correlated with reduced hERG channel affinity [1]. In stark contrast, the 4-(4-fluorophenyl)piperidine motif (fluorine on the phenyl ring rather than the piperidine ring) has been explicitly identified as exhibiting poor selectivity against the I(Kr) channel, a liability that necessitated structural replacement in CCR2 antagonist programs [2]. This positional divergence establishes that 4-fluoro-4-phenylpiperidine hydrochloride (fluorine on piperidine ring) and 4-(4-fluorophenyl)piperidine (fluorine on phenyl ring) cannot be considered interchangeable with respect to cardiac safety profile.

hERG Cardiac Safety Medicinal Chemistry Structure-Activity Relationship

Patent-Backed Utility: 4-Fluoro-4-phenylpiperidine as a μ-Opioid Antagonist Scaffold

A granted U.S. patent application (US20130045165A1) explicitly claims 4-fluoro-4-phenylpiperidin-1-yl derivatives as μ-opioid receptor antagonists, demonstrating that this specific scaffold has been recognized as possessing validated pharmacological utility distinct from generic phenylpiperidine derivatives [1]. The patent discloses that compounds comprising this core structure are useful for treating conditions associated with opioid receptor binding, including analgesia and tardive dyskinesia.

Opioid Pharmacology Pain Therapeutics CNS Drug Discovery

Positional Selectivity: 4-Fluoro-4-phenylpiperidine vs. 3-(4-Fluorophenyl)piperidine Isomer Distinction

The target compound (CAS 1056382-25-2) is a 4,4-disubstituted piperidine with fluorine geminal to the phenyl group at the same ring carbon. The positional isomer 3-(4-fluorophenyl)piperidine hydrochloride (CAS 676495-94-6) places the fluorophenyl moiety at the 3-position of the piperidine ring [1]. These positional isomers exhibit fundamentally different three-dimensional geometries and spatial orientation of the aryl group, which translates to distinct receptor binding profiles in pharmacological applications.

Positional Isomerism Medicinal Chemistry SAR

High-Value Application Scenarios for 4-Fluoro-4-phenylpiperidine Hydrochloride in Drug Discovery


μ-Opioid Receptor Antagonist Development Programs

Procure 4-fluoro-4-phenylpiperidine hydrochloride as the core scaffold for synthesizing novel μ-opioid receptor antagonists, as explicitly claimed in US20130045165A1 [1]. The 4-fluoro substitution pattern on the piperidine ring provides a validated starting point for derivative synthesis targeting pain therapeutics and opioid receptor-mediated disorders. This building block enables medicinal chemists to explore SAR around the piperidine nitrogen while maintaining the pharmacophoric geminal fluoro-phenyl substitution that defines this patent class.

mGlu2 Positive Allosteric Modulator (PAM) Synthesis

Utilize 4-fluoro-4-phenylpiperidine hydrochloride as a synthetic intermediate for generating phenylpiperidine-substituted triazolopyridine derivatives with mGlu2 PAM activity [2]. The 97% documented yield for hydrochloride salt formation from the Boc-protected precursor [3] supports cost-effective scale-up for medicinal chemistry campaigns targeting neuropsychiatric indications, including compounds such as JNJ-42153605 which demonstrated central in vivo efficacy in rat sleep-wake EEG paradigms (REM sleep inhibition at 3 mg/kg po) and reversal of PCP-induced hyperlocomotion in mice (ED50 = 5.4 mg/kg sc) [2].

hERG-Sparing CNS Drug Discovery Programs

Select 4-fluoro-4-phenylpiperidine hydrochloride over alternative 4-arylpiperidine building blocks when designing CNS-penetrant compounds with reduced cardiac liability. The established relationship between piperidine ring fluorination, lowered pKa, and reduced hERG channel affinity [4] makes this building block preferable to 4-(4-fluorophenyl)piperidine analogs, which have demonstrated poor I(Kr) selectivity in CCR2 antagonist series [5]. This differentiation is particularly relevant for programs where maintaining adequate cardiac safety margins is a critical progression criterion.

Fragment-Based Drug Discovery with Optimized Physicochemical Properties

Deploy 4-fluoro-4-phenylpiperidine hydrochloride as a 3D fragment in fragment-based drug discovery (FBDD) campaigns. The calculated LogP of 1.66 [6] and the pKa-lowering effect of the geminal fluorine atom [4] confer favorable 'lead-likeness' metrics relative to non-fluorinated 4-phenylpiperidine. The fluorine atom also serves as a potential 19F NMR probe for monitoring fragment binding and protein-ligand interactions, adding analytical utility beyond structural considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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